benzyl N-[(1S)-2-[4-[(2Z)-2-(3-fluorophenyl)imino-3-(2-furylmethyl)-4-oxo-thiazolidin-5-yl]anilino]-1-methyl-2-oxo-ethyl]carbamate
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Overview
Description
BMS-858 is a compound identified as an inhibitor of the hepatitis C virus nonstructural protein 5A (NS5A). This compound emerged from a high-throughput screening campaign and has shown significant potential in inhibiting the replication of the hepatitis C virus . The discovery of BMS-858 marked a significant milestone in antiviral research, particularly in the development of NS5A inhibitors.
Preparation Methods
The synthesis of BMS-858 involves a series of chemical reactions starting from readily available starting materials. The synthetic route typically includes the formation of a thiazolidinone core structure, which is crucial for its antiviral activity . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product. Industrial production methods for BMS-858 would likely involve scaling up these synthetic routes while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
BMS-858 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BMS-858 might yield a sulfoxide or sulfone derivative, while reduction could lead to the corresponding alcohol or amine derivative.
Scientific Research Applications
BMS-858 has been extensively studied for its antiviral properties, particularly against the hepatitis C virus. It has shown potent inhibitory activity against the NS5A protein, which is essential for viral replication . Beyond its antiviral applications, BMS-858 has potential uses in studying the molecular mechanisms of viral replication and the development of new antiviral therapies. Its unique mechanism of action makes it a valuable tool in both basic and applied research in virology and medicinal chemistry.
Mechanism of Action
The mechanism of action of BMS-858 involves its binding to the NS5A protein of the hepatitis C virus. This binding disrupts the function of NS5A, which is crucial for the replication and assembly of the virus . By inhibiting NS5A, BMS-858 effectively halts the replication of the virus, thereby reducing the viral load in infected individuals. The molecular targets and pathways involved in this process include the inhibition of NS5A phosphorylation and the disruption of its interaction with other viral and host proteins.
Comparison with Similar Compounds
Similar compounds in this class include daclatasvir, ledipasvir, and ombitasvir . Compared to these compounds, BMS-858 has shown unique properties in terms of its binding affinity and specificity for NS5A. While daclatasvir and ledipasvir are also potent NS5A inhibitors, BMS-858’s distinct chemical structure and mechanism of action provide it with unique advantages in certain therapeutic contexts.
Properties
Molecular Formula |
C31H27FN4O5S |
---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[4-[2-(3-fluorophenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-5-yl]anilino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C31H27FN4O5S/c1-20(33-31(39)41-19-21-7-3-2-4-8-21)28(37)34-24-14-12-22(13-15-24)27-29(38)36(18-26-11-6-16-40-26)30(42-27)35-25-10-5-9-23(32)17-25/h2-17,20,27H,18-19H2,1H3,(H,33,39)(H,34,37)/t20-,27?/m0/s1 |
InChI Key |
DMEGNLHGQOTMBB-SVQMELKDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)C2C(=O)N(C(=NC3=CC(=CC=C3)F)S2)CC4=CC=CO4)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2C(=O)N(C(=NC3=CC(=CC=C3)F)S2)CC4=CC=CO4)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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